molecular formula C13H12ClNO2S B3080323 4-[(3-Chlorophenyl)methanesulfonyl]aniline CAS No. 1082842-30-5

4-[(3-Chlorophenyl)methanesulfonyl]aniline

Cat. No.: B3080323
CAS No.: 1082842-30-5
M. Wt: 281.76 g/mol
InChI Key: ZRRRLLCIUOJUAG-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methanesulfonyl]aniline is an organic compound with the molecular formula C13H12ClNO2S. It is a derivative of aniline, where the aniline ring is substituted with a 3-chlorophenyl group and a methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)methanesulfonyl]aniline typically involves the reaction of 4-chlorophenyl methyl sulfone with ammonia. This reaction proceeds under controlled conditions to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands. The use of efficient catalysts and optimized reaction conditions would be essential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methanesulfonyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or nitro compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[(3-Chlorophenyl)methanesulfonyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methanesulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chlorophenyl)methanesulfonyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized synthetic applications and research contexts.

Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-11-3-1-2-10(8-11)9-18(16,17)13-6-4-12(15)5-7-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRRLLCIUOJUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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